molecular formula C9H4BrCl2N B2739267 7-Bromo-1,5-dichloroisoquinoline CAS No. 1601233-83-3

7-Bromo-1,5-dichloroisoquinoline

Cat. No.: B2739267
CAS No.: 1601233-83-3
M. Wt: 276.94
InChI Key: DYSWQNJERZQBLQ-UHFFFAOYSA-N
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Description

7-Bromo-1,5-dichloroisoquinoline is a heterocyclic aromatic compound with the molecular formula C9H4BrCl2N It is a derivative of isoquinoline, featuring bromine and chlorine substituents at the 7th and 1st, 5th positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1,5-dichloroisoquinoline typically involves halogenation reactions. One common method is the bromination of 1,5-dichloroisoquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the 7th position.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1,5-dichloroisoquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoisoquinoline derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

7-Bromo-1,5-dichloroisoquinoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active isoquinoline derivatives.

    Industry: It can be used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 7-Bromo-1,5-dichloroisoquinoline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would vary based on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

    7-Bromoisoquinoline: Similar in structure but lacks the chlorine substituents.

    6-Bromo-1,3-dichloroisoquinoline: Another halogenated isoquinoline with different substitution patterns.

Uniqueness

7-Bromo-1,5-dichloroisoquinoline is unique due to its specific substitution pattern, which can confer distinct chemical reactivity and biological activity compared to other isoquinoline derivatives. This makes it a valuable compound for developing new materials and pharmaceuticals.

Properties

IUPAC Name

7-bromo-1,5-dichloroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrCl2N/c10-5-3-7-6(8(11)4-5)1-2-13-9(7)12/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSWQNJERZQBLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C(=CC(=C2)Br)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrCl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1601233-83-3
Record name 7-bromo-1,5-dichloroisoquinoline
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